Dipeptide By-Product: Teoc-OBt vs. Teoc-OSu
In a direct head-to-head study, Teoc-OBt produced approximately 5% of the dipeptide impurity Teoc-Phe-Phe-OH during the synthesis of Teoc-phenylalanine, whereas Teoc-OSu generated no detectable dipeptide under identical Schotten-Baumann conditions [1]. This places an upper bound of ~5% on sequence-related oligomerization for Teoc-OBt in this model system.
| Evidence Dimension | Dipeptide by-product formation (Teoc-Phe-Phe-OH) |
|---|---|
| Target Compound Data | ~5% dipeptide detected |
| Comparator Or Baseline | Teoc-OSu: 0% dipeptide detected |
| Quantified Difference | ~5% absolute increase in dipeptide impurity relative to Teoc-OSu |
| Conditions | Amino acid (Phe) acylation under Schotten-Baumann conditions; analysis before and after crystallization as cyclohexylamine salt |
Why This Matters
For chemists selecting an acylation reagent, this quantifies the trade-off: Teoc-OBt offers activated carbonate reactivity but carries a finite risk of dipeptide contamination, which may be acceptable in early-step protection but must be weighed against the cleaner profile of Teoc-OSu for late-stage or GMP applications.
- [1] Shute, R. E.; Rich, D. H. Synthesis 1987, 1987 (4), 346–349. View Source
